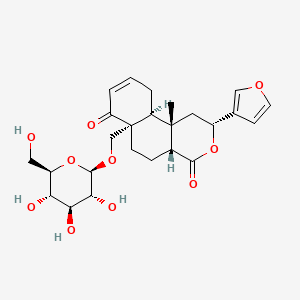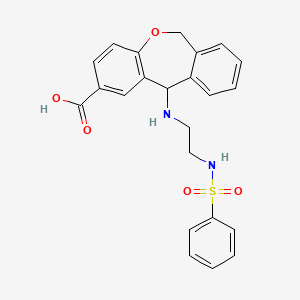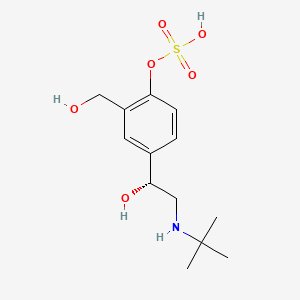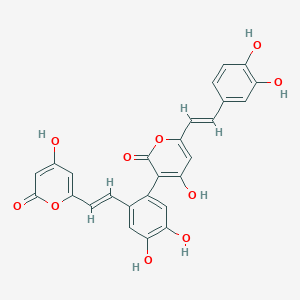
3,14'-Bihispidinyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,14’-Bihispidinyl is a polyphenolic compound belonging to the styrylpyrone class. It is primarily found in medicinal fungi such as Phellinus linteus and Inonotus xeranticus. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,14’-Bihispidinyl is synthesized through the oxidative coupling of hispidin molecules. This process is typically mediated by enzymes such as laccase and peroxidase. In a laboratory setting, commercially available horseradish peroxidase (HRP) can be used to achieve the enzymatic synthesis of 3,14’-Bihispidinyl from hispidin .
Industrial Production Methods
The fermentation broth of medicinal fungi like Phellinus linteus and Inonotus xeranticus can also be used as a source of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,14’-Bihispidinyl undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative coupling of hispidin molecules to form 3,14’-Bihispidinyl is a key reaction in its synthesis .
Common Reagents and Conditions
Substitution: The substitution reactions involving 3,14’-Bihispidinyl have not been extensively studied.
Major Products Formed
The primary product formed from the oxidative coupling of hispidin is 3,14’-Bihispidinyl. Other dimers such as hypholomine B and 1,1-distrylpyrylethan can also be formed under different conditions .
Applications De Recherche Scientifique
3,14’-Bihispidinyl has a wide range of scientific research applications due to its diverse biological activities:
Mécanisme D'action
The mechanism of action of 3,14’-Bihispidinyl involves its interaction with free radicals, leading to their neutralization. The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them . The molecular targets and pathways involved in its anti-inflammatory and cytotoxic effects are still under investigation.
Comparaison Avec Des Composés Similaires
3,14’-Bihispidinyl is unique among styrylpyrone compounds due to its specific structure and biological activities. Similar compounds include:
Hispidin: The monomeric form of 3,14’-Bihispidinyl, known for its antioxidant properties.
Isohispidin: Another styrylpyrone compound with similar biological activities.
Hypholomine B: A dimeric hispidin compound with antioxidant and cytotoxic properties.
1,1-Distyrylpyrylethan: Another dimeric hispidin compound with unique biological activities.
3,14’-Bihispidinyl stands out due to its specific dimeric structure and the unique biological activities it exhibits.
Propriétés
Numéro CAS |
62682-06-8 |
|---|---|
Formule moléculaire |
C26H18O10 |
Poids moléculaire |
490.4 g/mol |
Nom IUPAC |
3-[4,5-dihydroxy-2-[(E)-2-(4-hydroxy-6-oxopyran-2-yl)ethenyl]phenyl]-6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-hydroxypyran-2-one |
InChI |
InChI=1S/C26H18O10/c27-15-9-16(35-24(33)10-15)5-3-14-8-21(30)22(31)12-18(14)25-23(32)11-17(36-26(25)34)4-1-13-2-6-19(28)20(29)7-13/h1-12,27-32H/b4-1+,5-3+ |
Clé InChI |
FGWGTWIARJXADL-CLLRDSTBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C(=O)O2)C3=CC(=C(C=C3/C=C/C4=CC(=CC(=O)O4)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CC2=CC(=C(C(=O)O2)C3=CC(=C(C=C3C=CC4=CC(=CC(=O)O4)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


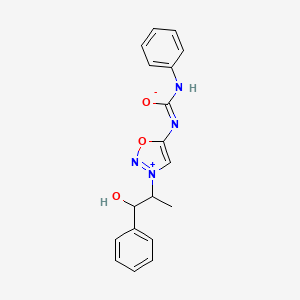
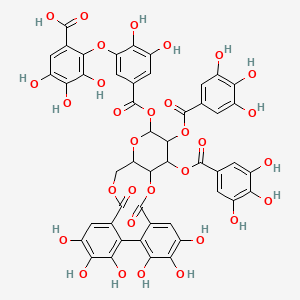
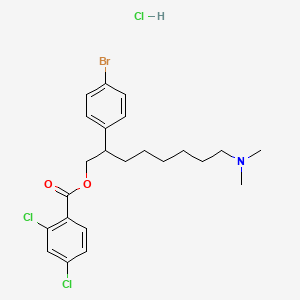
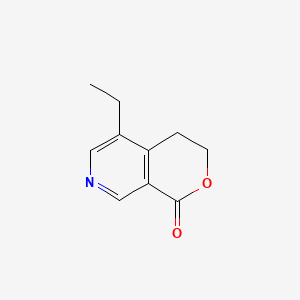
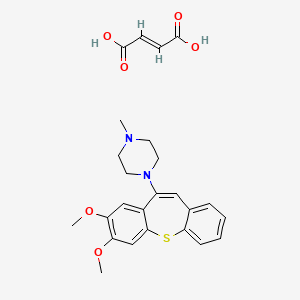
![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)

![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)


